N-Isopropyliodoacétamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

N-Isopropyliodoacetamide has several applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Isopropyliodoacetamide can be synthesized through the iodination of N-isopropylacetamide. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the acetamide structure .

Industrial Production Methods: While specific industrial production methods for N-Isopropyliodoacetamide are not extensively documented, the general approach involves large-scale iodination reactions with stringent control over reaction parameters to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: N-Isopropyliodoacetamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form N-isopropylacetamide.

Oxidation Reactions: Under certain conditions, the compound can undergo oxidation, although this is less common.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products:

Substitution: Various substituted acetamides depending on the nucleophile used.

Reduction: N-isopropylacetamide.

Oxidation: Oxidized derivatives of the original compound.

Mécanisme D'action

The primary mechanism of action of N-Isopropyliodoacetamide involves its ability to alkylate thiol groups in proteins. This alkylation prevents the formation of disulfide bonds, thereby modifying the protein’s structure and function. The compound targets cysteine residues in proteins, leading to covalent modification and inhibition of enzymatic activity .

Comparaison Avec Des Composés Similaires

Iodoacetamide: Similar in structure but lacks the isopropyl group.

Chloroacetamide: Contains a chlorine atom instead of iodine.

Bromoacetamide: Contains a bromine atom instead of iodine.

Uniqueness: N-Isopropyliodoacetamide is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological molecules. This structural difference can lead to variations in its chemical behavior and applications compared to other halogenated acetamides .

Activité Biologique

N-Isopropyliodoacetamide (NIPIA) is a chemical compound that has garnered attention for its biological activity, particularly in the context of protein chemistry and biochemistry. This article delves into the various aspects of NIPIA's biological activity, including its applications in protein alkylation, case studies demonstrating its efficacy, and detailed research findings.

Overview of N-Isopropyliodoacetamide

NIPIA is primarily used as a reagent for the alkylation of sulfhydryl groups in proteins. It serves as an effective agent for enhancing the detection and analysis of cysteine residues during protein sequencing and microdigestion processes. The compound's ability to form stable derivatives with cysteine makes it particularly valuable in proteomic studies.

NIPIA functions by reacting with the sulfhydryl (-SH) groups present in cysteine residues of proteins. This reaction leads to the formation of stable thioether bonds, which are crucial for subsequent analytical techniques such as Edman degradation and high-performance liquid chromatography (HPLC). The unique properties of NIPIA allow for improved resolution and sensitivity in detecting cysteine residues compared to other commonly used reagents.

Applications in Protein Chemistry

- Alkylation for Protein Sequencing : NIPIA is utilized to alkylate cysteine residues, facilitating their identification during protein sequencing. The resulting phenylthiohydantoin (PTH) derivatives exhibit distinct HPLC retention times, allowing for precise analysis.

- Microdigestion : In microdigestion protocols, NIPIA enhances the efficiency of proteolytic enzymes by protecting cysteine residues from oxidation, thereby preserving the integrity of the protein sample during digestion.

-

Case Studies : Several studies have highlighted the practical applications of NIPIA in various experimental setups:

- A study demonstrated that using NIPIA significantly improved the detection sensitivity of cysteine residues in complex protein mixtures when analyzed via HPLC .

- Another investigation reported successful application of NIPIA in the alkylation step during antibody purification, leading to enhanced yield and purity .

Table 1: Comparison of NIPIA with Other Alkylating Agents

| Alkylating Agent | Reaction Type | Sensitivity | Stability | Common Applications |

|---|---|---|---|---|

| N-Isopropyliodoacetamide (NIPIA) | Alkylation of -SH groups | High | High | Protein sequencing, microdigestion |

| Iodoacetamide | Alkylation of -SH groups | Medium | Medium | General proteomics |

| Maleimide | Specific alkylation | Low | High | Labeling cysteines |

Case Studies

- Protein Microsequencing : In a study focused on microsequencing techniques, researchers found that NIPIA provided sharper peaks for PTH-Cys derivatives compared to traditional methods, leading to more reliable sequence data .

- Therapeutic Applications : Research involving therapeutic antibodies indicated that NIPIA was instrumental in maintaining protein stability during purification processes, thus enhancing therapeutic efficacy .

Propriétés

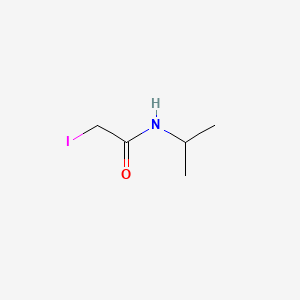

IUPAC Name |

2-iodo-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10INO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXHNCAXOMLMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230806 | |

| Record name | N-Isopropyliodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80935-13-3 | |

| Record name | N-Isopropyliodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080935133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyliodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Isopropyliodoacetamide interact with proteins and why is this useful for microsequencing?

A1: N-Isopropyliodoacetamide (NIPIA) specifically targets cysteine residues in proteins. It works by alkylating the sulfhydryl (-SH) group present in cysteine. [] This modification is particularly useful for microsequencing because:

- Improved Signal Clarity: The phenylthiohydantoin (PTH) derivative of NIPIA-alkylated cysteine (PTH-Cys(NIPCAM)) produces a distinct and sharp peak during High-Performance Liquid Chromatography (HPLC) analysis. []

- Reduced Interference: The unique elution time of PTH-Cys(NIPCAM) on HPLC, between PTH-Tyrosine and PTH-Proline, minimizes overlap with other amino acid derivatives, leading to clearer identification and higher sensitivity during microsequence analysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.